molecular formula C9H6BrN B13030886 2-Propenenitrile, 3-(4-bromophenyl)- CAS No. 76386-57-7

2-Propenenitrile, 3-(4-bromophenyl)-

Cat. No.: B13030886
CAS No.: 76386-57-7
M. Wt: 208.05 g/mol
InChI Key: LSLREZDNFXMUJH-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propenenitrile, 3-(4-bromophenyl)- is an organic compound with the molecular formula C9H6BrN It is a derivative of propenenitrile, where the 3-position of the propenenitrile is substituted with a 4-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenenitrile, 3-(4-bromophenyl)- can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 2-Propenenitrile, 3-(4-bromophenyl)- may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents, catalysts, and reaction conditions can be optimized to maximize yield and minimize costs. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Propenenitrile, 3-(4-bromophenyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

2-Propenenitrile, 3-(4-bromophenyl)- has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-Propenenitrile, 3-(4-bromophenyl)- depends on its specific application. In general, the compound can interact with various molecular targets and pathways. For example, in biological systems, it may bind to specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact molecular targets and pathways involved can vary based on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    2-Propenenitrile, 3-(4-chlorophenyl)-: Similar structure but with a chlorine atom instead of bromine.

    2-Propenenitrile, 3-(4-fluorophenyl)-: Similar structure but with a fluorine atom instead of bromine.

    2-Propenenitrile, 3-(4-methylphenyl)-: Similar structure but with a methyl group instead of bromine.

Uniqueness

2-Propenenitrile, 3-(4-bromophenyl)- is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in various chemical reactions, such as nucleophilic substitution, making the compound versatile in synthetic applications.

Properties

CAS No.

76386-57-7

Molecular Formula

C9H6BrN

Molecular Weight

208.05 g/mol

IUPAC Name

(E)-3-(4-bromophenyl)prop-2-enenitrile

InChI

InChI=1S/C9H6BrN/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H/b2-1+

InChI Key

LSLREZDNFXMUJH-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C#N)Br

Canonical SMILES

C1=CC(=CC=C1C=CC#N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.